[3,4'-Bipyridin]-5-amine, 6-methoxy-
Overview
Description
[3,4'-Bipyridin]-5-amine, 6-methoxy- is a useful research compound. Its molecular formula is C11H11N3O and its molecular weight is 201.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescence Probes in Biological Research
A novel ratiometric fluorescence probe based on the 6-amino-2,2′-bipyridine scaffold, similar to 3,4'-Bipyridin-5-amine, 6-methoxy-, demonstrates its application in biological research. This probe, designed for endogenous Zn2+ detection, showcases high affinity, a large Stokes shift, and excellent detection limits, making it valuable for understanding the role of Zn2+ in living systems (Hagimori et al., 2022).
Synthesis of Bipyridine Ligands for Biological Material Conjugation
Research has highlighted the synthesis of 4-functionalized 2,2′-bipyridines, like 3,4'-Bipyridin-5-amine, 6-methoxy-, suitable for conjugation to biological materials. This finding is significant in the construction of complex architectures, including bifunctional lanthanide chelators, and is relevant for applications in biolabels (Havas et al., 2009).
Crystallographic and Hydrogen Bonding Studies
Crystallographic studies of compounds like N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine, closely related to 3,4'-Bipyridin-5-amine, 6-methoxy-, reveal insights into protonation sites and hydrogen bonding patterns. Such studies are crucial for understanding molecular interactions and structural chemistry (Böck et al., 2021).
Macrocycles Stability in Water
The stability of imino macrocycles derived from compounds like 4-methoxypyridine, a relative of 3,4'-Bipyridin-5-amine, 6-methoxy-, in water has been explored. This research is pivotal for understanding the behavior of such compounds in aqueous environments, which is relevant for their potential applications in various fields (Saggiomo & Lüning, 2008).
Anticoccidial and Antimicrobial Activities
The Michael addition of amines to derivatives of 6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(6H)-one, which is structurally similar to 3,4'-Bipyridin-5-amine, 6-methoxy-, has been studied for its potential in producing compounds with anticoccidial and antimicrobial activities. This research opens doors to new pharmaceutical applications (Georgiadis, 1976).
Biological Activities of Pyrazolo[3,4-b]pyridin-3-amines
The chemistry and biological activities of pyrazolo[3,4-b]pyridin-3-amines, structurally related to 3,4'-Bipyridin-5-amine, 6-methoxy-, have been explored, demonstrating potential as anti-Alzheimer and anti-COX2 reagents. This highlights the pharmaceutical significance of such compounds (Attaby et al., 2009).
Mechanism of Action
Target of Action
The primary target of 6-Methoxy-[3,4’-bipyridin]-5-amine, also known as bipyraloxifene, is the estrogen receptor (ER). This compound is a derivative of raloxifene, a selective estrogen receptor modulator (SERM), which has demonstrated efficacy in the prevention and therapy of estrogen receptor-positive (ER+) breast cancer .
Mode of Action
6-Methoxy-[3,4’-bipyridin]-5-amine interacts with its targets through non-covalent binding to the ligand-binding domain (LBD) of the estrogen receptor (ER). This interaction results in both agonistic and antagonistic effects on the ER, allowing the compound to tailor its mode of action depending on the target tissue .
Result of Action
6-Methoxy-[3,4’-bipyridin]-5-amine exhibits cytotoxic activity against ER+ breast adenocarcinomas, glioblastomas, and a triple-negative breast cancer (TNBC) cell line. It maintains a mechanism based on caspase-mediated apoptosis but exhibits significantly higher activity and selectivity compared to the original drug, particularly evident in triple-negative stem-like MDA-MB-231 cells .
Properties
IUPAC Name |
2-methoxy-5-pyridin-4-ylpyridin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-11-10(12)6-9(7-14-11)8-2-4-13-5-3-8/h2-7H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBMZUMTPNGZEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC=NC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10552969 | |
Record name | 6-Methoxy[3,4'-bipyridin]-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10552969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91041-36-0 | |
Record name | 6-Methoxy[3,4'-bipyridin]-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10552969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.